molecular formula C14H9N3O2 B11865320 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

Cat. No.: B11865320
M. Wt: 251.24 g/mol
InChI Key: GICVWSFPXYIJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid (CAS 855521-67-4) is a high-purity naphthyridine derivative of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents . With the molecular formula C14H9N3O2 and a molecular weight of 251.24 g/mol, this compound serves as a valuable chemical scaffold . Naphthyridines are nitrogen-containing heterocyclic compounds, or "diazanaphthalenes," known for a broad spectrum of pharmacological activities, with antimicrobial properties being a primary focus of scientific investigation . The 1,7-naphthyridine core, as found in this compound, is one of six structural isomers, and its exploration can provide crucial insights into structure-activity relationships. The structural similarity of naphthyridine derivatives to established quinolone antibiotics underpins their research value in targeting bacterial enzymes . The first naphthyridine, nalidixic acid, was introduced as an antibacterial agent that inhibits bacterial DNA gyrase, and subsequent derivatives have been developed to combat drug-resistant pathogens . Researchers are exploring this compound and its analogs to develop new therapeutic agents with more effective mechanisms of action and improved safety profiles against multi-drug resistant bacterial and fungal strains . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is recommended to store the material sealed in a dry environment at 2-8°C to ensure stability .

Properties

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

2-pyridin-2-yl-1,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H9N3O2/c18-14(19)10-7-12(11-3-1-2-5-16-11)17-13-8-15-6-4-9(10)13/h1-8H,(H,18,19)

InChI Key

GICVWSFPXYIJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of α-Keto Ester Intermediate

The α-keto ester is prepared via directed ortho-lithiation of a pivaloyl-protected aminopyridine (e.g., 92–95 ). Treatment with n-BuLi/TMEDA at −78°C generates a dianion, which is quenched with diethyl oxalate to yield the α-keto ester (97–100 ). This step achieves regioselectivity critical for subsequent cyclization:

StepReagents/ConditionsYield (%)Reference
Lithiationn-BuLi, TMEDA, −78°C65–75
Electrophilic QuenchDiethyl oxalate, THF, −78°C → RT70–80

Cyclization to 1,7-Naphthyridine

The α-keto ester undergoes Pfitzinger cyclization in aqueous NaOH or KOH at 80–100°C. Base-mediated hydrolysis of the ester precedes decarboxylation, forming the naphthyridine core (45–50 ). However, competing decarboxylation can reduce yields, necessitating optimized conditions:

α-Keto esterNaOH (aq), 90°C1,7-Naphthyridine-4-carboxylate+CO2\text{α-Keto ester} \xrightarrow{\text{NaOH (aq), 90°C}} \text{1,7-Naphthyridine-4-carboxylate} + \text{CO}_2 \uparrow

Replacing the pivaloyl group with a Boc carbamate mitigates premature decarboxylation, improving yields from 25% to 65%.

Suzuki-Miyaura Coupling for Pyridin-2-yl Substituent Installation

The pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling. This method leverages boronic acid derivatives and halogenated naphthyridines, offering superior regiocontrol compared to classical nucleophilic substitution.

Halogenation of Naphthyridine

Bromination or iodination at position 2 of the naphthyridine core is achieved using phosphorus oxychloride or NBS in DMF. For example, treatment of 1,7-naphthyridine-4-carboxylate with POBr₃ in acetonitrile affords the 2-bromo derivative (102 ):

1,7-Naphthyridine-4-carboxylatePOBr3,CH3CN2-Bromo-1,7-naphthyridine-4-carboxylate\text{1,7-Naphthyridine-4-carboxylate} \xrightarrow{\text{POBr}3, \text{CH}3\text{CN}} \text{2-Bromo-1,7-naphthyridine-4-carboxylate}

Coupling with Pyridin-2-ylboronic Acid

The bromonaphthyridine reacts with pyridin-2-ylboronic acid under Suzuki conditions. A representative protocol uses Pd(dba)₂, XantPhos, and Cs₂CO₃ in a CPME/H₂O solvent system:

ComponentAmount (mol%)Role
Pd(dba)₂2.5Catalyst
XantPhos5.0Ligand
Cs₂CO₃100Base
Pyridin-2-ylboronic acid105Coupling partner

This method achieves 70–85% yield, with the ester group at position 4 remaining intact for subsequent hydrolysis.

Ester Hydrolysis to Carboxylic Acid

The methyl or ethyl ester at position 4 is hydrolyzed to the carboxylic acid under acidic or basic conditions. Traditional methods using NaOH or HCl often lead to side reactions, but TMS-diazomethane-assisted methylation followed by mild hydrolysis improves selectivity:

Two-Step Hydrolysis Protocol

  • Esterification : Treat the cyclized product with TMS-diazomethane in MeOH to stabilize the ester.

  • Hydrolysis : Use LiOH in THF/H₂O at 50°C for 4 h to yield the carboxylic acid.

Methyl esterLiOH, THF/H2O1,7-Naphthyridine-4-carboxylic acid\text{Methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{1,7-Naphthyridine-4-carboxylic acid}

ConditionTime (h)Yield (%)
LiOH, 50°C490
HCl (conc.), reflux665

Alternative Synthetic Routes

Direct Cyclization with Preinstalled Pyridyl Groups

An alternative approach condenses 2-aminopyridine derivatives with α-keto acids containing pyridyl substituents. However, this method struggles with regioselectivity, often yielding 1,8-naphthyridine byproducts.

Solid-Phase Synthesis

Recent patents describe polymer-supported synthesis using Wang resin-bound aminopyridines. While scalable, this method requires specialized equipment and affords moderate yields (50–60%).

Challenges and Optimization Strategies

Regioselectivity in Pfitzinger Cyclization

Early routes suffered from competing 1,8-naphthyridine formation. Switching from pivaloyl to Boc protection enhances ortho-lithiation efficiency, favoring 1,7-regioisomers.

Functional Group Compatibility

The carboxylic acid group’s sensitivity to decarboxylation necessitates mild hydrolysis conditions. Employing TMS-diazomethane for transient esterification reduces side reactions.

Scale-Up Limitations

Large-scale Suzuki couplings face catalyst leaching and boronic acid purification issues. Switching to Pd/XantPhos-coated reactors improves turnover numbers (TON > 1,000) .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It has been studied for its antimicrobial , anticancer , and antifibrotic properties:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness comparable to established antibiotics against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Potential : The compound's derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell cycle progression in various cancer types, highlighting their role as potential anticancer agents .

Chemical Synthesis

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds through various synthetic pathways:

  • Building Block for Complex Molecules : Its structure allows for the modification and synthesis of new compounds with tailored biological activities .

Biological Studies

The compound has been investigated for its interactions with biological targets:

  • Collagen Synthesis Inhibition : Studies have shown that this compound can inhibit collagen expression in hepatic stellate cells, suggesting potential applications in treating fibrosis .

Industrial Applications

The unique properties of this compound make it suitable for various industrial uses:

  • Material Science : Its chemical properties allow it to be utilized in developing new materials with specific functionalities .

Case Studies

StudyFocusFindings
Derivatives Synthesis (2018)Anticancer ActivitySynthesized derivatives showed significant cytotoxicity against multiple human cancer cell lines .
Antimicrobial Evaluation (2024)Bacterial ResistanceCompounds demonstrated activity against resistant strains comparable to traditional antibiotics .
Collagen Inhibition Study (2021)Fibrosis TreatmentInhibition of collagen synthesis was observed, indicating therapeutic potential in liver fibrosis .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

1,7-Naphthyridine vs. 1,8-Naphthyridine Derivatives

  • 2-Phenyl-1,8-naphthyridine-4-carboxylic acid (CAS: 298189-53-4, MW: 250.25 g/mol) differs in the naphthyridine ring position (1,8 vs. 1,7) and substituents (phenyl vs. pyridin-2-yl).
  • 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (): The 3-carboxylic acid group and 4-chlorobenzyl substitution enhance lipophilicity (ClogP ≈ 2.8) compared to the target compound (ClogP ≈ 1.2), influencing membrane permeability .

Substituent Variations in 1,7-Naphthyridines

  • F51 (2-([1,1'-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid, MW: 340.37 g/mol): The biphenyl group increases steric bulk and hydrophobicity, improving target selectivity in kinase inhibition but reducing aqueous solubility (≤0.1 mg/mL) .
  • BAY-091 (60) (): Incorporates a 2′-fluoro-3′-methylbiphenyl group, enhancing metabolic stability (t₁/₂ > 6 h in human liver microsomes) compared to the pyridin-2-yl-substituted target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) pKa (Carboxylic Acid)
2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid 251.24 1.2 0.5 (PBS, pH 7.4) 3.1
2-Phenyl-1,8-naphthyridine-4-carboxylic acid 250.25 2.0 0.3 (PBS, pH 7.4) 3.4
F51 340.37 3.5 <0.1 (PBS, pH 7.4) 3.8
4-Chloro-1,7-naphthyridine-2-carboxylate ethyl ester 236.65 2.8 Insoluble N/A

The target compound’s lower logP and higher solubility make it more suitable for aqueous formulations than biphenyl-substituted analogues like F51. Its pKa (3.1) suggests ionization at physiological pH, enhancing bioavailability .

Biological Activity

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines a pyridine ring with a naphthyridine framework, featuring a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C14H9N3O2
  • Molecular Weight : 251.24 g/mol
  • Structural Characteristics : The presence of nitrogen atoms contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • This compound has shown effectiveness against various bacterial strains. Studies suggest it may possess activity comparable to established antibiotics like ciprofloxacin and vancomycin against resistant strains of bacteria such as Staphylococcus aureus and E. coli .
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives of naphthyridine compounds, including this compound, exhibit cytotoxic effects on cancer cell lines. Research has documented IC50 values that suggest potential for further development in oncology .
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases .

Antimicrobial Efficacy

A study highlighted the effectiveness of naphthyridine derivatives against multidrug-resistant strains. For instance, a related compound demonstrated high antibacterial activity against Enterococcus strains, suggesting that structural modifications can enhance efficacy .

Cytotoxicity in Cancer Cells

Research involving various naphthyridine derivatives showed promising results in inhibiting cell proliferation in cancer cell lines. The cytotoxicity was assessed using standard assays, revealing that certain derivatives had lower IC50 values, indicating greater potency .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
6-Chloro-1,8-naphthyridin-2(1H)-oneChlorine substitution on an 8-membered ringExhibits antibacterial propertiesAntimicrobial
7-Hydroxy-1,5-naphthyridine-3-carboxylic acidHydroxyl group at position 7 enhances solubilityKnown for neuroprotective effectsNeuroprotective
8-Bromo-1,6-naphthyridine-3-carboxylic acidBromine substitution affects electronic propertiesDisplays unique reactivity patternsAnticancer
6-Methoxy-1,5-naphthyridin-4-olMethoxy group increases lipophilicityPotential use in drug delivery systemsVarious therapeutic uses

Q & A

Q. What advanced characterization techniques resolve crystallographic ambiguities in naphthyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.710–0.920 Å) resolves bond-length discrepancies. For amorphous samples, pair solid-state NMR (15N^{15}N-CPMAS) with DFT-optimized structures to validate tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.